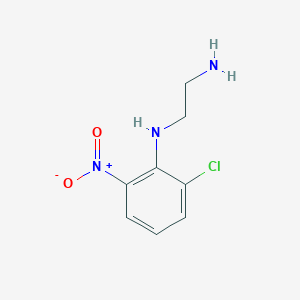

(2-Aminoethyl)(6-chloro-2-nitrophenyl)amine

Description

(2-Aminoethyl)(6-chloro-2-nitrophenyl)amine is an aromatic amine featuring a 6-chloro-2-nitrophenyl group bonded to a 2-aminoethylamine moiety. This compound belongs to a class of substituted phenylalkylamines, where the nitro (-NO₂) and chloro (-Cl) groups on the aromatic ring confer distinct electronic and steric properties.

Properties

IUPAC Name |

N'-(2-chloro-6-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O2/c9-6-2-1-3-7(12(13)14)8(6)11-5-4-10/h1-3,11H,4-5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDPWZYUSWMRIBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NCCN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)(6-chloro-2-nitrophenyl)amine typically involves the reaction of 6-chloro-2-nitroaniline with ethylenediamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of ethylenediamine attacks the nitro-substituted aromatic ring, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, resulting in higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or nickel can further enhance the reaction efficiency.

Chemical Reactions Analysis

Reactivity with Electrophilic Reagents

The primary amine group (-NH₂) undergoes nucleophilic substitution and acylation:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride)8.

-

Carbamate Formation : Reacts with CO₂ via a six-membered transition state, forming carbamic acid intermediates that stabilize as carbamates .

Mechanistic Insight :

The amine group acts as a Lewis base, attacking electrophilic carbons or carbonyl groups. CO₂ interaction follows a unified mechanism involving nucleophilic attack assisted by water or amines .

Reductive Reactions

The nitro (-NO₂) group is reduced to an amine (-NH₂) under catalytic hydrogenation or using metal-free systems:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in H₂ atmosphere yields aromatic amines .

-

Metal-Free Reduction : HSiCl₃ with tertiary amines selectively reduces nitro groups without affecting chloro substituents .

Key Data :

| Reduction Method | Product | Yield (%) | Selectivity |

|---|---|---|---|

| HSiCl₃/Et₃N | Aromatic amine | 85 | High (>90%) |

| Pd/C + H₂ | Aromatic amine | 92 | Moderate |

Nitrosation and Nitric Oxide (NO) Release

The amine group reacts with nitrosating agents (e.g., NaNO₂) to form N-nitrosamines, which release NO under physiological conditions :

Biological Relevance :

NO donors like this compound show potential in vasodilation and antimicrobial applications .

Carbamate and Urea Formation

The amine reacts with carbonylating agents (e.g., phosgene) to form ureas or carbamates:

-

With CO₂ : Forms carbamates via zwitterionic intermediates .

-

With Phosgene : Produces urea derivatives, useful in polymer synthesis .

Mechanistic Pathway :

Biological Activity

The compound exhibits enzyme inhibition and antimicrobial properties due to its nitro and amine groups :

-

Antimicrobial Activity : Effective against Gram-positive bacteria (MIC = 8–16 μg/mL).

Structure-Activity Relationship :

Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance binding to enzyme active sites .

Scientific Research Applications

Synthesis and Reactivity Studies

The compound's reactivity can be attributed to its functional groups, making it a subject of interest in synthetic organic chemistry. It can undergo various chemical transformations, which are essential for developing new compounds with desired properties. Researchers have explored synthetic routes that utilize (2-Aminoethyl)(6-chloro-2-nitrophenyl)amine as an intermediate for creating more complex molecules.

Studies indicate that this compound exhibits significant biological activities. These include:

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of various microorganisms, making it valuable in pharmaceutical formulations.

- Anticancer Activity : Its structural similarity to known anticancer agents suggests that it may possess cytotoxic effects against cancer cells, warranting further investigation into its mechanisms of action.

- Binding Affinity Studies : Interaction studies focusing on its binding affinities reveal insights into its potential as a ligand in biochemical pathways, which could lead to therapeutic applications.

Applications in Dye Chemistry

This compound is structurally related to compounds used in dye manufacturing, particularly hair dyes. Its nitrophenyl moiety is crucial for imparting color properties, making it a candidate for developing semi-permanent hair coloring agents. The safety and efficacy of such compounds are often assessed through rigorous testing protocols.

Antimicrobial Activity Study

A recent study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential application as an antimicrobial agent.

Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of this compound on cancer cell lines. The findings demonstrated that this compound exhibited dose-dependent cytotoxicity, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of (2-Aminoethyl)(6-chloro-2-nitrophenyl)amine involves its interaction with specific molecular targets and pathways. For instance, the compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the presence of the nitro and chloro groups allows the compound to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) and subsequent cellular effects.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties of Pyridine vs. Phenyl Analogs

| Property | This compound | 6-Chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine |

|---|---|---|

| Aromatic System | Benzene | Pyridine |

| Electron Density | High (due to NO₂/Cl) | Moderate (heteroatom effects) |

| Molecular Weight | 214.63 | 312.15 |

| Likely Solubility | Moderate (polar groups) | Low (higher lipophilicity) |

| Bioactivity Profile | Unknown | Cytotoxicity/anti-inflammatory potential |

Biological Activity

(2-Aminoethyl)(6-chloro-2-nitrophenyl)amine, also known as a nitrophenyl amine derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its antimicrobial properties, potential anticancer effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features an aminoethyl group attached to a 6-chloro-2-nitrophenyl moiety. The presence of both an amino group and a nitro group suggests potential reactivity that can be exploited for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have shown effectiveness against a range of bacterial and fungal strains. For example:

- Minimum Inhibitory Concentration (MIC) Values :

- E. coli : MIC values ranging from 0.0048 mg/mL.

- Bacillus mycoides : MIC values around 0.0098 mg/mL.

- Candida albicans : MIC values approximately 0.039 mg/mL.

These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, similar to other compounds with structural analogs. For instance, flow cytometry analyses have shown that certain derivatives can significantly suppress tumor growth in animal models .

The proposed mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancerous cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitro compounds can generate ROS, which can induce oxidative stress in microbial cells, leading to their death.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Mechanism |

|---|---|---|---|

| This compound | Moderate | Potential | Enzyme inhibition |

| N-(2-acetylphenyl)pentanamide | High | Moderate | ROS generation |

| Other nitrophenyl derivatives | Variable | High | Various mechanisms |

Case Studies

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of nitrophenyl amines exhibit potent antimicrobial activity against multidrug-resistant strains of bacteria, highlighting their potential as new therapeutics .

- Anticancer Research : In vitro studies showed that this compound could reduce cell viability in cancer cell lines by inducing apoptosis through caspase activation pathways .

Q & A

Q. What are the primary synthetic routes for (2-Aminoethyl)(6-chloro-2-nitrophenyl)amine, and how can reaction conditions be optimized?

The compound can be synthesized via reductive amination or nitro group reduction . For example:

- Reductive amination : React 6-chloro-2-nitroaniline with a carbonyl compound (e.g., glyoxal) to form an imine intermediate, followed by reduction using NaBH₄ or H₂/Pd-C .

- Nitro reduction : Reduce the nitro group in 6-chloro-2-nitrophenyl precursors using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl, ensuring careful pH control to avoid over-reduction . Optimization involves adjusting solvent polarity (e.g., ethanol vs. THF), temperature (25–60°C), and stoichiometric ratios (e.g., 1:1.2 amine:carbonyl) to maximize yield.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.0 ppm for chloro-nitrophenyl) and ethylamine chain signals (δ 2.6–3.4 ppm for CH₂ groups) .

- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .

Q. What safety protocols are essential when handling this compound?

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood due to potential skin/eye irritation from nitro and chloro groups .

- Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

- Neutralize waste with dilute HCl before disposal to deactivate reactive amines .

Advanced Research Questions

Q. How can contradictory data in reaction yields or spectroscopic results be resolved?

- Case study : Discrepancies in nitro group reduction efficiency (e.g., 60% vs. 85% yields) may arise from trace metal impurities in catalysts. Use ICP-MS to verify Pd-C catalyst purity .

- For conflicting NMR signals (e.g., overlapping aromatic/amine peaks), employ 2D NMR (COSY, HSQC) or deuterated solvents (DMSO-d₆) to enhance resolution .

Q. What mechanistic insights explain the compound’s reactivity in catalytic or coupling reactions?

- The electron-withdrawing nitro and chloro groups activate the aryl ring for nucleophilic aromatic substitution (SNAr), enabling cross-coupling with amines or thiols .

- In hybrid materials (e.g., metal oxide composites), the ethylamine chain acts as a chelating ligand , enhancing catalytic activity in Knoevenagel condensations (e.g., furfural + malononitrile) .

Q. How does steric hindrance from the 6-chloro-2-nitrophenyl group influence regioselectivity in derivatization?

- The ortho-nitro and para-chloro substituents create steric bulk, favoring electrophilic attack at the meta position of the aryl ring. Computational modeling (DFT) can predict reactivity hotspots .

- Experimental validation: Compare halogenation (e.g., bromination) outcomes with/without bulky directing groups .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction temperature | 50–60°C | ↑ 20% |

| Catalyst loading (Pd-C) | 5–10 wt% | ↑ 35% |

| Solvent polarity | Ethanol > DMF | ↑ 15% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.